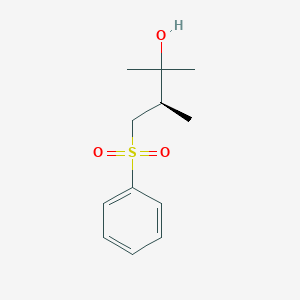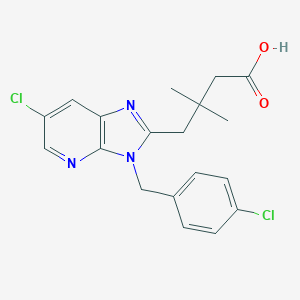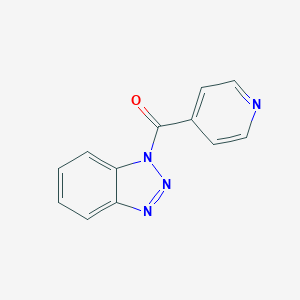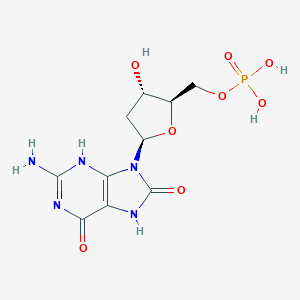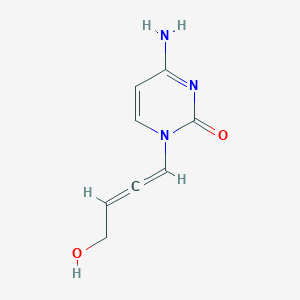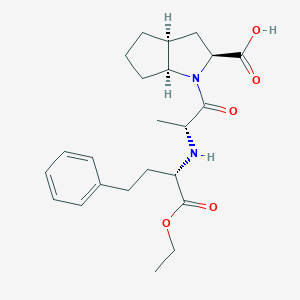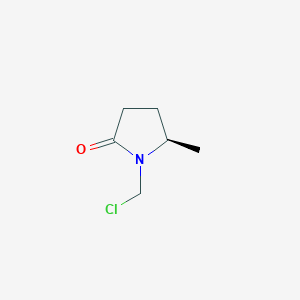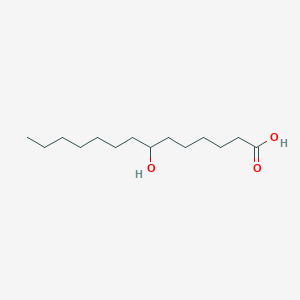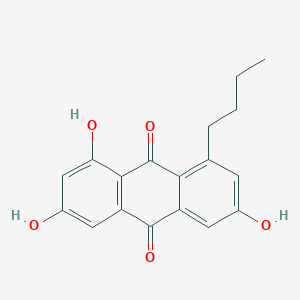![molecular formula C29H32BrN3O7 B141602 2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid CAS No. 126926-47-4](/img/structure/B141602.png)
2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is synthesized to bind trivalent metals with high stability constants and to bifunctionally link the radiometal with antibodies . It has been used in various scientific research applications, particularly in the field of radiopharmaceuticals.
Preparation Methods
The synthesis of N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid involves several steps. The compound is typically synthesized by reacting N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid with 4-bromoacetamidobenzyl chloride under specific conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide, at an elevated temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can undergo nucleophilic substitution reactions with thiol-containing compounds, forming stable thioether linkages.
Complexation Reactions: The compound forms stable complexes with trivalent metals, such as indium and gallium, under mild conditions.
Oxidation and Reduction Reactions: The phenolic groups in the compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Scientific Research Applications
N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid has several scientific research applications:
Radiopharmaceuticals: It is used as a chelating agent for radiolabeling antibodies, particularly in cancer research.
Iron Chelation Therapy: The compound has been studied as a potential alternative to deferoxamine for iron chelation therapy in patients with transfusional iron overload.
PET Imaging: It is used in the development of PET imaging probes for prostate cancer.
Mechanism of Action
The mechanism of action of N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid involves its ability to form stable complexes with trivalent metals. The compound binds to the metal ion through its phenolic and carboxylate groups, forming a highly stable chelate . This chelate can then be conjugated to antibodies or other biomolecules, allowing for targeted delivery of the radiometal to specific tissues or cells.
Comparison with Similar Compounds
N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid is similar to other chelating agents such as deferoxamine and N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED). it has several unique features:
Higher Stability: The compound forms more stable complexes with trivalent metals compared to deferoxamine.
Improved Radiolabeling Efficiency: It allows for more efficient radiolabeling of antibodies compared to other chelating agents.
Reduced Steric Hindrance: The addition of a benzyl group in the linker arm reduces steric hindrance, allowing for better interaction with the target biomolecule.
Similar compounds include:
Properties
CAS No. |
126926-47-4 |
|---|---|
Molecular Formula |
C29H32BrN3O7 |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C29H32BrN3O7/c30-14-27(36)31-23-11-9-20(10-12-23)13-24(33(19-29(39)40)16-22-6-2-4-8-26(22)35)17-32(18-28(37)38)15-21-5-1-3-7-25(21)34/h1-12,24,34-35H,13-19H2,(H,31,36)(H,37,38)(H,39,40) |
InChI Key |
PJZDMOUUFZCTBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
Synonyms |
1-(4-bromoacetamidobenzyl)-N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid Br-Phi-HBED N,N'-bis(2-hydoxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N'-diacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


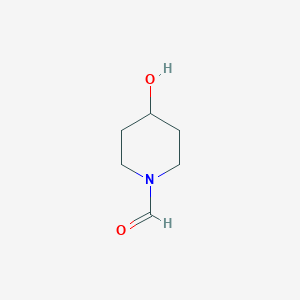
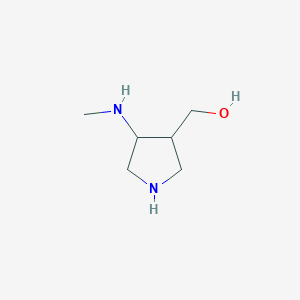
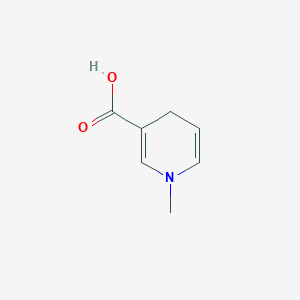
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
![5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole](/img/structure/B141542.png)
